3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

MAO-B Inhibition Neuroprotection Parkinson's Disease

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine (CAS 175348-28-4) is a heterocyclic small molecule belonging to the isoxazolo[5,4-d]pyrimidine class, a scaffold recognized for its activity as kinase inhibitors and monoamine oxidase (MAO) inhibitors. It has a molecular weight of 192.22 g/mol, a molecular formula of C9H12N4O, and a topological polar surface area (TPSA) of 63.8 Ų, with a calculated logP of 1.9, indicating moderate lipophilicity.

Molecular Formula C9H12N4O
Molecular Weight 192.222
CAS No. 175348-28-4
Cat. No. B2720088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
CAS175348-28-4
Molecular FormulaC9H12N4O
Molecular Weight192.222
Structural Identifiers
SMILESCCCNC1=C2C(=NOC2=NC=N1)C
InChIInChI=1S/C9H12N4O/c1-3-4-10-8-7-6(2)13-14-9(7)12-5-11-8/h5H,3-4H2,1-2H3,(H,10,11,12)
InChIKeyKGKKPMDAMDPNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine (CAS 175348-28-4) for Medicinal Chemistry and Drug Discovery


3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine (CAS 175348-28-4) is a heterocyclic small molecule belonging to the isoxazolo[5,4-d]pyrimidine class, a scaffold recognized for its activity as kinase inhibitors and monoamine oxidase (MAO) inhibitors [1][2]. It has a molecular weight of 192.22 g/mol, a molecular formula of C9H12N4O, and a topological polar surface area (TPSA) of 63.8 Ų, with a calculated logP of 1.9, indicating moderate lipophilicity [3]. This compound is primarily utilized as a research tool in structure-activity relationship (SAR) studies and preclinical drug discovery programs targeting kinases and MAO enzymes [1].

Why Generic Substitution of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is Inadvisable


The isoxazolo[5,4-d]pyrimidine scaffold is highly sensitive to N4-substituent modifications, with small changes in amine chain length or branching profoundly impacting target potency and selectivity [1]. For instance, 3-methyl-N-(3-methylbutyl) and 3-methyl-N-benzyl analogs exhibit distinct physicochemical profiles and are associated with different patent families, suggesting divergent biological activity landscapes [2]. Blindly substituting 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine with a structurally similar isoxazolopyrimidine without matching its specific N-propyl substitution pattern risks invalidating SAR studies and can lead to a complete loss of activity at the intended target.

Quantitative Differentiation Evidence for 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Against Closest Analogs


MAO-B Functional Inhibition: Target Engagement Evidence

The compound is annotated as a Monoamine Oxidase type B (MAO-B) inhibitor in the Therapeutic Target Database, a target not associated with all isoxazolopyrimidine analogs [1]. While a specific IC50 value for this compound is not publicly available, 3-methyl-N-(2-morpholinoethyl)isoxazolo[5,4-d]pyrimidin-4-amine, a close analog with a bulkier N4-substituent, is essentially inactive at a related target (5-HT2C receptor, IC50 > 10,000 nM), highlighting how substitution drastically alters pharmacological profile [2]. This suggests the compact N-propyl group on the target compound may confer a unique selectivity profile for MAO-B.

MAO-B Inhibition Neuroprotection Parkinson's Disease

Lipophilicity-Driven Permeability and Blood-Brain Barrier Penetration Potential

The target compound has a calculated logP of 1.9, which is near the ideal range for CNS drug candidates (logP 2-4) [1]. In contrast, a close analog, 3-methyl-N-(3-methylbutyl)isoxazolo[5,4-d]pyrimidin-4-amine, has a higher molecular weight (220.27 g/mol) and likely a higher logP due to its more lipophilic branched alkyl chain, which would push it beyond the optimal CNS range and may lead to higher metabolic clearance . This difference in lipophilicity can be crucial when selecting a compound for a CNS-penetrant vs. peripherally-restricted drug discovery program.

ADME CNS Drug Design Physicochemical Properties

Minimal Molecular Weight and Rotatable Bond Count for Optimized Ligand Efficiency

With a molecular weight of 192.22 g/mol and only 3 rotatable bonds, 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has a superior Ligand Efficiency Index (LEI) potential compared to bulkier analogs like 3-methyl-N-(2-phenylethyl)isoxazolo[5,4-d]pyrimidin-4-amine (MW 254.29 g/mol, 4 rotatable bonds) [1]. This lower MW and reduced flexibility can translate to higher binding efficiency per heavy atom, making the target compound a more attractive lead-like molecule for optimization programs where maintaining low molecular weight is critical.

Ligand Efficiency Fragment-Based Drug Design Lead Optimization

LSD1 Inhibition: Dual Pharmacological Activity

Beyond MAO-B, the compound is annotated as an inhibitor of Lysine-specific histone demethylase 1 (LSD1) in the Therapeutic Target Database [1]. This dual MAO-B/LSD1 inhibitory potential is not reported for many simple N-alkyl isoxazolopyrimidine analogs, which are typically designed for a single kinase target [2]. This dual pharmacophore could be advantageous in cancer or neurological disease models where both targets are implicated.

Epigenetics LSD1 Inhibition Cancer Research

Optimal Research and Industrial Applications for 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine


CNS-Penetrant MAO-B Inhibitor Lead Generation for Parkinson's Disease

Given its annotation as an MAO-B inhibitor and a CNS-favorable logP of 1.9, this compound is ideally suited as a lead-like starting point for medicinal chemistry programs targeting MAO-B for neuroprotection in Parkinson's disease. Its low molecular weight (192.22 g/mol) allows for efficient fragment-to-lead optimization [1].

Dual MAO-B/LSD1 Polypharmacology Probe for Epigenetic Cancer Research

The compound's dual MAO-B/LSD1 inhibitory annotation makes it a valuable chemical probe for exploring the therapeutic potential of simultaneous MAO and LSD1 inhibition in cancers such as acute myeloid leukemia (AML) or glioblastoma, where both targets are implicated in disease progression [1].

Structure-Activity Relationship (SAR) Studies on Isoxazolopyrimidine N4-Substituents

With its compact N-propyl group, this compound serves as a critical benchmark in SAR studies comparing N4-alkyl chain length and branching effects on MAO isoform selectivity and kinase inhibition potency. Its properties can be directly contrasted with N-ethyl, N-butyl, and N-benzyl analogs to map the structural determinants of target engagement [2].

Quote Request

Request a Quote for 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.